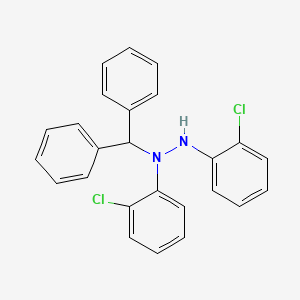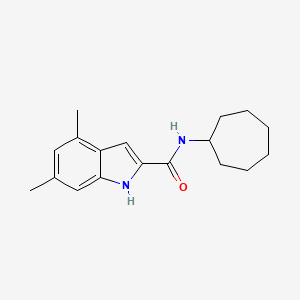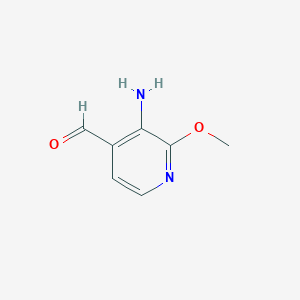
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine is an organic compound with the molecular formula C26H20Cl2N2. It is a hydrazine derivative characterized by the presence of two chlorophenyl groups and a benzhydryl group attached to the hydrazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine typically involves the reaction of benzhydryl chloride with 1,2-bis(2-chlorophenyl)hydrazine in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chlorophenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azo compounds, while reduction can produce amines .
Scientific Research Applications
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have been studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or bind to receptors, leading to various biological effects. For example, its derivatives have been shown to inhibit angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .
Comparison with Similar Compounds
Similar Compounds
1,2-bis(2-chlorophenyl)hydrazine: A related compound with similar structural features but lacking the benzhydryl group.
1,2-bis(4-chlorophenyl)hydrazine: Another similar compound with chlorophenyl groups in different positions.
1-benzhydryl piperazine: A compound with a benzhydryl group attached to a piperazine ring
Uniqueness
1-Benzhydryl-1,2-bis(2-chlorophenyl)hydrazine is unique due to the presence of both benzhydryl and chlorophenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
32812-45-6 |
|---|---|
Molecular Formula |
C25H20Cl2N2 |
Molecular Weight |
419.3 g/mol |
IUPAC Name |
1-benzhydryl-1,2-bis(2-chlorophenyl)hydrazine |
InChI |
InChI=1S/C25H20Cl2N2/c26-21-15-7-9-17-23(21)28-29(24-18-10-8-16-22(24)27)25(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-18,25,28H |
InChI Key |
PWPDXFILXCJNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(Carbamoylamino)phenyl]boronic acid](/img/structure/B13993540.png)

![5-bromo-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidine-4-thione](/img/structure/B13993560.png)

![2-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yl)oxy)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B13993578.png)



![4-{(E)-[(4-Carbamothioylphenyl)methylidene]amino}benzamide](/img/structure/B13993600.png)
![3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13993601.png)
![{4-[(5-Bromo-2-chlorophenyl)methyl]phenyl}(trimethyl)silane](/img/structure/B13993607.png)
![[6-(Trifluoromethyl)-1,8-naphthyridin-2-yl]boronic acid](/img/structure/B13993615.png)

![2-chloro-N-(2-chloroethyl)-N-[chloromethyl(3,3-dichloroprop-2-enoxy)phosphoryl]ethanamine](/img/structure/B13993618.png)
